molecular formula C8H8IN B1399666 5-Iodoisoindoline CAS No. 905274-25-1

5-Iodoisoindoline

Cat. No. B1399666
M. Wt: 245.06 g/mol
InChI Key: SQDJKTRBNHCJNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoindolinone synthesis has been achieved via one-pot type transition metal-catalyzed C−C bond-forming reactions . The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .


Molecular Structure Analysis

5-Iodoisoindoline contains a total of 19 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC 50 values ranging from 2.1 to 7.4 μM .


Physical And Chemical Properties Analysis

5-Iodoisoindoline is a heterocyclic organic compound with the molecular formula C8H8IN . It is a white to off-white crystalline powder.

Scientific Research Applications

EPR Oximetry Probes

Isoindoline nitroxides, related to 5-Iodoisoindoline, are explored for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. Their low cytotoxicity, moderate biological reduction rates, and favorable EPR characteristics make them suitable for studying viable biological systems. Specific studies focused on various anionic, cationic, and neutral nitroxides, including their isotopically labeled analogs, for in vivo EPR oximetry applications, demonstrating their sensitivity to oxygen concentration and potential for enhancing signal intensity (Khan et al., 2011).

SPECT Imaging and Brain Receptor Studies

Several studies have utilized derivatives of 5-Iodoisoindoline, such as 5-Iodo-6-Nitroquipazine and 5-Iodo-A-85380, for Single Photon Emission Computed Tomography (SPECT) imaging. These compounds have been effective in imaging brain serotonin reuptake sites and nicotinic acetylcholine receptors in primates. Their properties, including high brain uptake and specificity for certain receptor subtypes, make them suitable for non-invasive brain imaging and studying receptor distribution and function (Jagust et al., 1993), (Chefer et al., 1998).

Radioligand Development

5-Iodo-A-85380, a variant of 5-Iodoisoindoline, has been developed as a specific radioligand for α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity, along with features like low toxicity and high specific-to-nonspecific binding ratio, make it superior for in vitro and in vivo studies of these receptors. This compound is significant for its potential use in imaging techniques and receptor studies in neurological research (Mukhin et al., 2000).

Synthesis of Heterocyclic Compounds

5-Iodoisoindoline derivatives have been used in the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines and benzazepines. These synthetic processes are important for developing new pharmaceuticals and exploring chemical properties of these compounds (Tietze et al., 2000).

Safety And Hazards

5-Iodoisoindoline may cause an allergic skin reaction and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

Isoindoline derivatives have been found to inhibit acetylcholinesterase, which is significant in the treatment of Alzheimer’s disease . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions in the development of treatments for Alzheimer’s disease.

properties

IUPAC Name

5-iodo-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJKTRBNHCJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727833
Record name 5-Iodo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoisoindoline

CAS RN

905274-25-1
Record name 5-Iodo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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